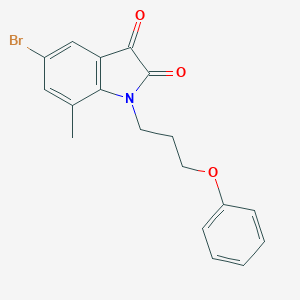![molecular formula C20H21NO4 B367260 1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-60-7](/img/structure/B367260.png)
1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxanes are a type of organic compound that are part of a larger class known as heterocycles . They are six-membered rings with two oxygen atoms and four carbon atoms . The presence of the methoxybenzyl and indolin groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The specific synthesis of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would likely involve the reaction of these precursors with appropriate functional groups.Molecular Structure Analysis
The molecular structure of 1,3-dioxanes is a six-membered ring with two oxygen atoms and four carbon atoms . The specific structure of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
1,3-Dioxanes are stable to a variety of nucleophiles and bases . They can be deprotected by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 1,3-dioxanes, these properties can include density, color, hardness, melting and boiling points, and electrical conductivity . The specific properties of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would depend on its exact structure.科学的研究の応用
Polymer Electrolytes for Lithium-Metal Batteries
The compound has been utilized in the synthesis of polymer electrolytes for high-voltage lithium-metal batteries (LMBs). By in-situ polymerization of 1,3-dioxane derivatives, researchers have developed highly compatible polymer electrolytes that enable stable operation at 4.5 V . These electrolytes exhibit excellent oxidation stability and compatibility with lithium metal, contributing to dense and smooth lithium deposition and over 1300 hours of plating/stripping reversibility .
Organocatalysis
In the field of organocatalysis, 1,3-dioxane-2-ones, a related structural motif to the compound , serve as key intermediates for the stereoselective synthesis of 1,2- and 1,3-diols . These intermediates are pivotal in creating complex molecular architectures, which are essential in the development of pharmaceuticals and fine chemicals.
Material Sciences
The structural features of 1,3-dioxane-2-ones are exploited in material sciences, particularly in the creation of polycarbonates . These materials are known for their transparency, durability, and are widely used in the production of lenses, digital disks, and safety equipment.
Natural Product Synthesis
This compound’s framework is instrumental in the synthesis of natural products. The dioxane ring system is often found in bioactive natural compounds, and its synthetic analogs are valuable for probing biological pathways and drug discovery efforts .
Synthetic Methodology Development
Researchers leverage the reactivity of 1,3-dioxane-2-ones for developing new synthetic methodologies. These compounds are frequently used as building blocks for constructing cyclic carbonates and other value-added chemicals .
Energy Storage Material Research
The compound’s derivatives are researched for their potential in energy storage materials. Their stability and electrochemical properties make them suitable candidates for developing new types of batteries and supercapacitors .
Environmental Science
In environmental science, the compound’s derivatives are explored for their ability to form solid electrolytes, which can significantly enhance the safety profile of batteries, reducing the risk of flammability and volatility associated with liquid electrolytes .
High-Energy-Density Battery Design
The molecular structure of 1,3-dioxane derivatives is fine-tuned to improve the oxidative stability and compatibility with lithium metal in high-energy-density batteries. This advancement provides new directions for designing polymer electrolytes in high-capacity battery applications .
特性
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-8-9-17-16(12-14)20(24-10-5-11-25-20)19(22)21(17)13-15-6-3-4-7-18(15)23-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLKYMUPZVHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)
![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)


![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)
![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)
![1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367208.png)
![1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione](/img/structure/B367210.png)
![1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367212.png)